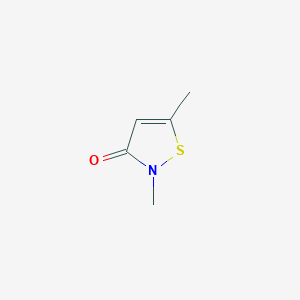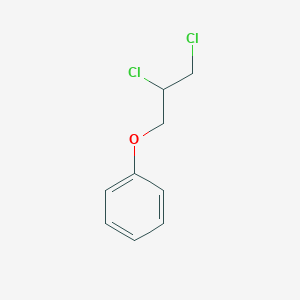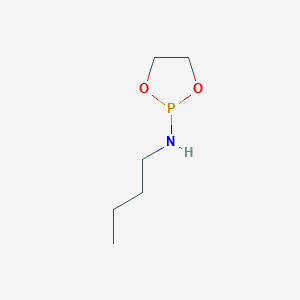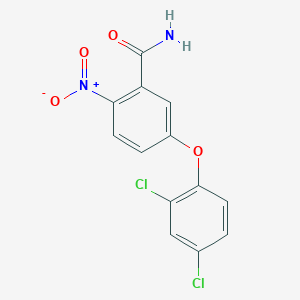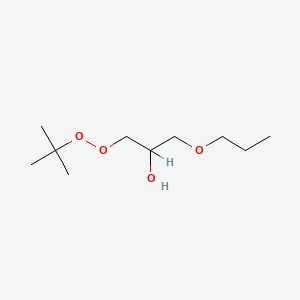
1-(tert-Butyldioxy)-3-propoxy-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyldioxy)-3-propoxy-2-propanol is an organic compound with the molecular formula C10H22O4. It is a member of the class of organic peroxides, which are compounds containing the peroxide functional group (ROOR’). This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.
Métodos De Preparación
The synthesis of 1-(tert-Butyldioxy)-3-propoxy-2-propanol typically involves the reaction of tert-butyl hydroperoxide with an appropriate alcohol under controlled conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the peroxide bond. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(tert-Butyldioxy)-3-propoxy-2-propanol undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen to other substrates.
Reduction: Under certain conditions, it can be reduced to form alcohols and other by-products.
Substitution: The peroxide group can be substituted with other functional groups in the presence of suitable reagents.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substrates involved.
Aplicaciones Científicas De Investigación
1-(tert-Butyldioxy)-3-propoxy-2-propanol has a wide range of applications in scientific research, including:
Chemistry: It is used as an initiator in polymerization reactions, helping to form polymers with specific properties.
Biology: It can be used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials, including plastics and resins.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyldioxy)-3-propoxy-2-propanol involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can then initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
1-(tert-Butyldioxy)-3-propoxy-2-propanol can be compared with other similar compounds, such as:
1-(tert-Butyldioxy)-3-methoxy-2-propanol: Similar in structure but with a methoxy group instead of a propoxy group.
1-Butoxy-1-tert-butyldioxy-2-propanol: Contains a butoxy group instead of a propoxy group.
These compounds share similar properties and applications but differ in their specific reactivity and the nature of the substituent groups.
Propiedades
Número CAS |
38578-22-2 |
|---|---|
Fórmula molecular |
C10H22O4 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
1-tert-butylperoxy-3-propoxypropan-2-ol |
InChI |
InChI=1S/C10H22O4/c1-5-6-12-7-9(11)8-13-14-10(2,3)4/h9,11H,5-8H2,1-4H3 |
Clave InChI |
KLSFNXMIRGINHI-UHFFFAOYSA-N |
SMILES canónico |
CCCOCC(COOC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



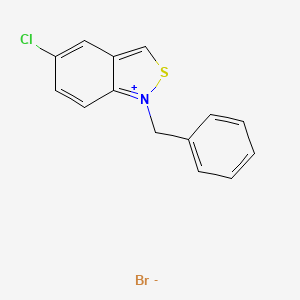
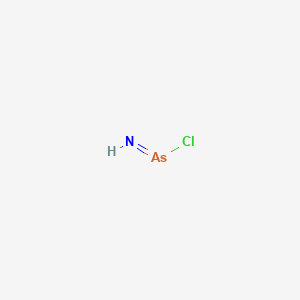
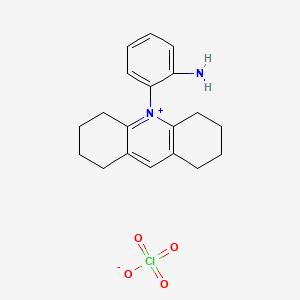
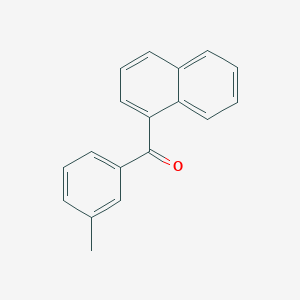
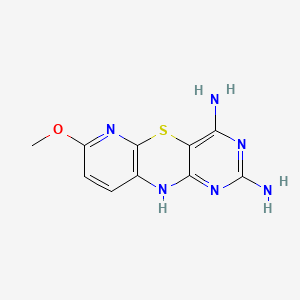
![4-[4-(Methylamino)phenyl]sulfonylaniline](/img/structure/B14662325.png)
